molecular formula C8H4FNO3 B3030715 6-Fluorobenzo[D]oxazole-2-carboxylic acid CAS No. 944907-28-2

6-Fluorobenzo[D]oxazole-2-carboxylic acid

Cat. No.: B3030715
CAS No.: 944907-28-2
M. Wt: 181.12
InChI Key: WKEXCBZRZGHEDG-UHFFFAOYSA-N
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Description

6-Fluorobenzo[D]oxazole-2-carboxylic acid (CAS 944907-28-2) is a heterocyclic carboxylic acid with the molecular formula C₈H₄FNO₃ and a molecular weight of 181.12 g/mol . The compound features a benzooxazole core substituted with a fluorine atom at the 6-position and a carboxylic acid group at the 2-position. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. However, key physicochemical data, such as boiling point and storage conditions, remain unspecified in available sources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorobenzo[D]oxazole-2-carboxylic acid typically involves the use of 2-aminophenol as a precursor . One common method includes the reaction of 2-aminophenol with aromatic aldehydes under solvent-free conditions using a potassium-ferrocyanide catalyst. This reaction is carried out at room temperature and yields the desired product in high efficiency . Another approach involves the use of metal catalysts, nanocatalysts, or ionic liquid catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene and Alfa Chemistry offer custom synthesis and bulk manufacturing services for this compound .

Chemical Reactions Analysis

Types of Reactions

6-Fluorobenzo[D]oxazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom in the benzoxazole ring can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized benzoxazole compounds .

Scientific Research Applications

Scientific Research Applications

6-Fluorobenzo[D]oxazole-2-carboxylic acid is widely utilized in various scientific research applications .

Pharmaceutical Development

  • It serves as a key intermediate in synthesizing various pharmaceuticals, especially in developing anti-cancer and anti-inflammatory drugs, enhancing their therapeutic efficacy .
  • It is used in creating novel therapeutic agents .
  • Optically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs), with (S) and (R)-configurations, are pivotal chiral building blocks in the pharmaceutical industry .

Biochemical Research

  • It is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and potential drug targets .

Analytical Chemistry

  • This chemical is utilized as a standard in chromatographic methods, aiding in the accurate quantification of related compounds in complex mixtures .

Material Science

  • The compound can be incorporated into polymer formulations, improving the mechanical properties and thermal stability of materials used in coatings and composites .

Agricultural Chemistry

  • It finds applications in the formulation of agrochemicals, contributing to the development of effective herbicides and fungicides that are crucial for crop protection .

Case Studies

  • Fidarestat Synthesis: (S)-6-fluoro-4-oxochroman-2-carboxylic acid is a key intermediate for synthesizing Fidarestat, a strong inhibitor of aldose reductases used to treat complications of diabetes .
  • Galactosemia Research: Methyl 2-amino-6-fluorobenzo[d]oxazole-7-carboxylate is used in creating molecules to explore treatments for classic galactosemia .
  • Nataxazole Biosynthesis: The benzoxazole biosynthesis is a key step in creating the antitumor agent nataxazole .
  • Tafamidis Synthesis: Used in the synthesis of Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade .

Mechanism of Action

The mechanism of action of 6-Fluorobenzo[D]oxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, making it effective in modulating biological processes . The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzooxazole Derivatives

5-Methoxybenzo[d]oxazole-2-carboxylic Acid

  • Molecular Formula: C₉H₇NO₄
  • Molecular Weight : 193.16 g/mol
  • Key Differences :
    • A methoxy (-OCH₃) group replaces the fluorine at the 5-position.
    • Hazard Profile : Classified under GHS as:
  • Acute toxicity (oral, Category 4; H302)
  • Skin irritation (Category 2; H315)
  • Eye irritation (Category 2A; H319)
  • Respiratory irritation (Category 3; H335) .
    • Applications : Used in laboratory settings and chemical synthesis, though its environmental and toxicological impacts require further study .

6-Amino-2,2-difluoro-4-methylbenzo[d][1,3]dioxole-5-carboxylic Acid

  • Molecular Formula: C₉H₇F₂NO₄
  • Molecular Weight : 231.15 g/mol
  • Key Differences: Features a 1,3-dioxole ring fused to the benzene core, with amino (-NH₂), difluoro (-F₂), and methyl (-CH₃) substituents. Applications: Likely serves as an intermediate in drug discovery due to its multifunctional substituents .

Heterocycle Variations

6-Chlorobenzo[d]thiazole-2-carboxylic Acid

  • Molecular Formula: C₈H₄ClNO₂S
  • Molecular Weight : 213.64 g/mol
  • Key Differences: Thiazole ring (containing sulfur and nitrogen) replaces the oxazole ring. Chlorine substituent at the 6-position.

4-(4-Bromo-phenyl)-oxazole-2-carboxylic Acid Ethyl Ester

  • Molecular Formula: C₁₂H₁₀BrNO₃
  • Molecular Weight : 296.12 g/mol
  • Key Differences :
    • Ethyl ester group increases lipophilicity compared to carboxylic acids.
    • Bromophenyl substituent introduces steric bulk, affecting reactivity in cross-coupling reactions .

Functional Group Reactivity and Stability

  • Decarboxylation Trends: Oxazole-2-carboxylic acids undergo decarboxylation via zwitterionic tautomers, with rates influenced by substituents. Fluorine's electron-withdrawing nature in 6-fluorobenzooxazole may slow decarboxylation compared to non-fluorinated analogs .
  • Synthetic Utility :
    • Fluorinated benzooxazoles, like 6-fluorobenzo[D]oxazole-2-carboxylic acid, are used in amide coupling reactions (e.g., with EDCI) to generate bioactive molecules, as seen in fluorophenyl-containing intermediates .

Biological Activity

6-Fluorobenzo[D]oxazole-2-carboxylic acid is a heterocyclic organic compound characterized by its fluorine atom and a carboxylic acid functional group. Its molecular formula is C₈H₄FNO₃, and it has garnered attention in pharmaceutical research due to its notable biological activities, including antibacterial, antifungal, and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, synthesis methods, and relevant case studies.

  • Molecular Formula : C₈H₄FNO₃
  • Molecular Weight : 185.12 g/mol
  • Structure : Contains a benzo[d]oxazole ring with a fluorine atom at the 6-position and a carboxylic acid at the 2-position.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The presence of the fluorine atom enhances its lipophilicity and biological activity, making it effective against various microbial strains. Studies have shown that this compound can inhibit specific enzymes or receptors, which is crucial for its antibacterial and antifungal properties.

Anticancer Activity

The compound has been evaluated for its cytotoxic effects on cancer cell lines. For instance, analogs of benzoxazole compounds have demonstrated varying degrees of cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. In comparative studies, certain derivatives showed improved potency when complexed with transition metals like copper .

The mechanism through which this compound exerts its biological effects involves:

  • Binding Affinity : The fluorine atom enhances binding to biological targets such as enzymes and receptors.
  • Molecular Interactions : The oxazole ring facilitates hydrogen bonding and π-π interactions, contributing to the compound's efficacy in modulating biological processes .

Synthesis Methods

Various synthetic routes have been documented for producing this compound. These methods often involve:

  • Nucleophilic Substitution Reactions : Incorporating the fluorine atom into the benzoxazole framework.
  • Carboxylation Reactions : Introducing the carboxylic acid group at the desired position on the aromatic ring .

Study on Anticancer Activity

A study investigating the cytotoxicity of benzoxazole analogs found that while this compound itself was less cytotoxic than some derivatives, it still exhibited significant activity against specific cancer cell lines when tested alongside other compounds . The following table summarizes the IC50 values observed in various studies:

CompoundIC50 (μM) MCF-7 CellsIC50 (μM) A549 Cells
UK-131 ± 517 ± 2
UK-1 + CuCl₂ (10 μM)4.6 ± 0.64.5 ± 0.5
Benzoxazole Carboxylic AcidNot cytotoxicNot cytotoxic

This data highlights the enhanced activity of certain analogs in the presence of metal ions, suggesting potential strategies for improving therapeutic efficacy through metal complexation.

Antimicrobial Studies

In antimicrobial evaluations, derivatives of this compound were shown to inhibit growth in various bacterial strains more effectively than their non-fluorinated counterparts. This underscores the importance of fluorination in enhancing biological activity against resistant strains.

Properties

IUPAC Name

6-fluoro-1,3-benzoxazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO3/c9-4-1-2-5-6(3-4)13-7(10-5)8(11)12/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEXCBZRZGHEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)OC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696276
Record name 6-Fluoro-1,3-benzoxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944907-28-2
Record name 6-Fluoro-1,3-benzoxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Fluorobenzo[D]oxazole-2-carboxylic acid
6-Fluorobenzo[D]oxazole-2-carboxylic acid
6-Fluorobenzo[D]oxazole-2-carboxylic acid
6-Fluorobenzo[D]oxazole-2-carboxylic acid
6-Fluorobenzo[D]oxazole-2-carboxylic acid

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